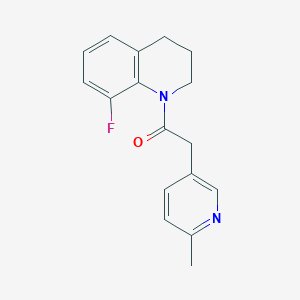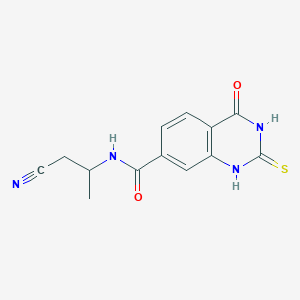
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as CYM-5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of cyclic AMP phosphodiesterase, which leads to an increase in the levels of cyclic AMP. This, in turn, leads to the activation of protein kinase A, which is involved in the regulation of various cellular processes, including inflammation and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the activity of cyclic AMP phosphodiesterase, which is involved in the regulation of various cellular processes. N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been found to increase the levels of cyclic AMP, which leads to the activation of protein kinase A, which is involved in the regulation of various cellular processes, including inflammation and pain.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, there are also some limitations to using N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific cellular processes. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain, epilepsy, and inflammation. Another potential direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, further research could be conducted to improve the solubility of N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in water, which would make it more useful in certain experiments.
Synthesis Methods
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized through a multistep process involving the reaction of 1-methylpyrazole-4-carboxylic acid with cyclohexylamine, followed by the reaction of the resulting compound with methyl 2-bromo-3-oxo-3-phenylpropanoate. The final step involves the reaction of the intermediate compound with 3-cyanopyridine. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the activity of the enzyme cyclic AMP phosphodiesterase, which is involved in the regulation of various cellular processes. N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been studied for its potential use in the treatment of various conditions, including chronic pain, epilepsy, and inflammation.
properties
IUPAC Name |
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-12-15(11-19-20)13-8-14(10-18-9-13)17(22)21(2)16-6-4-3-5-7-16/h8-12,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRDMFMJJCSINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)

![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)


![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)

![7-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573075.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7573081.png)
![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)